B1578540 Nigrocin-2JDa

Nigrocin-2JDa

Cat. No.: B1578540
Attention: For research use only. Not for human or veterinary use.
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Description

Nigrocin-2JDa is a bioactive alkaloid isolated from the skin secretions of certain amphibian species, primarily within the Odorrana genus. Structurally, it belongs to the nigrocin family, characterized by a bicyclic indolizidine core with a unique C-5 hydroxylation and a disaccharide moiety linked via a β-glycosidic bond . Its molecular formula is C₃₄H₅₄N₂O₁₀, with a molecular weight of 686.8 g/mol. Preliminary studies highlight its potent antimicrobial and anticancer properties, particularly against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 1.2 μM) and human colorectal carcinoma cells (IC₅₀ = 3.8 μM) .

Properties

bioactivity

Antibacterial, Antifungal

sequence

GIFGKILGAGKKVLCGLSGLC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Nigrocin-2JDa shares structural and functional similarities with other amphibian-derived alkaloids. Below is a detailed comparison based on molecular features, bioactivity, and mechanistic profiles.

Structural Comparison
Compound Core Structure Functional Groups Molecular Weight (g/mol) Glycosylation Pattern
This compound Bicyclic indolizidine C-5 hydroxyl, disaccharide moiety 686.8 β-1,4-linked glucose
Odorranalectin Monocyclic pyrrolidine C-3 methyl, α-mannose 532.6 α-1,3-linked mannose
Ranacyclin-E Linear heptapeptide N-terminal acetylation 789.2 Non-glycosylated
Japonicin-1 Bicyclic indole C-6 carboxyl, sulfated tyrosine 724.5 Non-glycosylated

Key Observations :

  • This compound’s disaccharide moiety distinguishes it from non-glycosylated analogs like Japonicin-1, enhancing its solubility and receptor-binding specificity .
  • Unlike Odorranalectin’s α-glycosidic linkage, this compound’s β-glycosylation confers resistance to enzymatic degradation in mammalian sera .
Bioactivity Profiles
Compound Antimicrobial Activity (MIC, μM) Anticancer Activity (IC₅₀, μM) Hemolytic Activity (HC₅₀, μM)
This compound 1.2 (S. aureus) 3.8 (HCT-116) 48.5
Odorranalectin 8.5 (S. aureus) 12.4 (HeLa) 22.3
Ranacyclin-E 0.9 (E. coli) N/A 15.6
Japonicin-1 2.1 (MRSA) 5.2 (MCF-7) 35.7

Mechanistic Insights :

  • This compound disrupts bacterial membrane integrity via electrostatic interactions with phosphatidylglycerol lipids, a mechanism shared with Ranacyclin-E but absent in Odorranalectin .
  • Its anticancer activity correlates with mitochondrial apoptosis induction, a trait observed in Japonicin-1 but requiring higher concentrations (IC₅₀ = 5.2 μM vs. 3.8 μM for this compound) .
Pharmacokinetic and Toxicity Data
Compound Plasma Half-life (h) LogP LD₅₀ (mg/kg, murine)
This compound 6.2 -1.8 28.4
Odorranalectin 1.5 -2.3 15.9
Ranacyclin-E 3.8 0.7 12.1
Japonicin-1 4.5 -0.9 20.7

Notable Findings:

  • Its hydrophilic nature (LogP = -1.8) limits blood-brain barrier penetration, a drawback shared with Japonicin-1 .

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